3-Bromo-6-(trifluoromethyl)-1H-indazole

Beschreibung

Chemical Structure and Properties

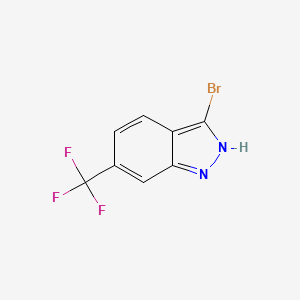

3-Bromo-6-(trifluoromethyl)-1H-indazole (CAS: 1000341-21-8) is a heterocyclic compound with the molecular formula C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol . It features a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 of the indazole core. The compound is available in high purity grades (≥95%) and is supplied in quantities ranging from 100 mg to 5 g . Its stability under standard storage conditions and compatibility with common organic solvents make it a versatile intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

3-bromo-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZHDSPRCRQGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646707 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-21-8 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole typically involves the bromination of 6-(trifluoromethyl)-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-(trifluoromethyl)-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Physicochemical Properties

The position and nature of substituents significantly influence the electronic, steric, and solubility profiles of indazole derivatives. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in this compound enhances electrophilicity at the indazole core, favoring nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .

- Solubility : Hydroxyl-substituted derivatives (e.g., 3-Bromo-1H-indazol-6-ol) exhibit superior aqueous solubility compared to halogenated analogs .

- Positional Isomerism : Moving the bromine from C3 to C4 (e.g., 4-Bromo-6-(trifluoromethyl)-1H-indazole) alters steric accessibility in binding interactions, critical for drug design .

Comparisons :

- 3-Bromo-6-fluoro-1H-indazole : Synthesized via direct fluorination of 3-bromoindazole using Selectfluor® .

- 3-Bromo-5,6-difluoro-1H-indazole : Requires sequential halogenation steps, increasing synthetic complexity .

Commercial Availability and Cost

Biologische Aktivität

3-Bromo-6-(trifluoromethyl)-1H-indazole is a synthetic compound recognized for its unique chemical structure, which includes a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the indazole ring. This configuration enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and related fields. Despite its promising characteristics, detailed studies on its specific biological activities remain limited.

- Molecular Formula : C₈H₄BrF₃N₂

- Key Functional Groups :

- Bromine (Br) at the 3-position

- Trifluoromethyl (CF₃) group at the 6-position

The presence of these groups contributes to the compound's reactivity and potential applications in various chemical syntheses.

Biological Activity Overview

Indazoles, including this compound, have been studied for a range of biological activities, such as:

- Antibacterial Properties : Compounds with indazole structures have shown varying degrees of antibacterial activity, although specific data on this compound is scarce.

- Antifungal Activity : Similar structures have been evaluated for antifungal properties, suggesting potential in treating fungal infections.

- Anti-inflammatory Effects : Indazoles are often explored for their ability to modulate inflammatory responses.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial. Current research indicates that its trifluoromethyl group plays a significant role in enhancing biological activity due to increased metabolic stability and lipophilicity. However, the specific mechanism of action remains to be elucidated.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-6-(trifluoromethyl)-1H-indazole | Bromine at the 4-position | Different position of bromine affects reactivity |

| 3-Iodo-6-(trifluoromethyl)-1H-indazole | Iodine instead of bromine | Potentially different biological activity |

| 5-Bromo-1H-indazole | Bromine at position 5 | Lacks trifluoromethyl group; different properties |

| 3-Bromo-1H-indazole | Bromine at position 3 | No trifluoromethyl group; simpler structure |

The unique combination of substituents in this compound may enhance its biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-(trifluoromethyl)-1H-indazole?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves:

- Catalyst : Pd(dppf)Cl₂·DCM (5 mol%)

- Base : Na₂CO₃ (2 equiv)

- Solvent : Dioxane/water (3:1 ratio)

- Conditions : Heating at 100°C for 3 hours under inert atmosphere. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Side products like bis-arylated derivatives (e.g., S3 in ) may form due to over-reaction, necessitating precise stoichiometric control .

Table 1. Synthetic Protocol Overview

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl₂·DCM |

| Base | Na₂CO₃ |

| Solvent | Dioxane/water |

| Reaction Time | 3 hours |

| Purification | Column chromatography |

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and purity (CDCl₃ or DMSO-d₆ as solvents).

- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.

- X-ray crystallography : To resolve ambiguous structural features (e.g., indazole ring conformation). While no crystal data for this specific compound exists in the evidence, analogous indazole complexes (e.g., osmium-indazole structures in ) suggest octahedral coordination geometries for metal-binding studies .

Advanced Research Questions

Q. How does the bromine and trifluoromethyl substituent influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing trifluoromethyl group activates the indazole core for electrophilic substitution. Computational studies (DFT) can predict regioselectivity in functionalization. For example, the C3 position is more reactive due to resonance stabilization from the trifluoromethyl group. Experimental validation using Pd(OAc)₂/XPhos systems ( ) shows >80% yield in C3-arylation with aryl bromides under optimized conditions .

Q. What strategies mitigate competing side reactions during functionalization?

Common issues include:

Q. How can this compound serve as a building block for kinase inhibitors?

Indazole derivatives are key scaffolds in kinase inhibitor design. For instance:

- FGFR2 Inhibitors : In , analogous bromo-indazoles are coupled with aryl groups to create selective inhibitors.

- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic kinase pockets. Replace bromine with amino or alkoxy groups via Buchwald-Hartwig amination to modulate activity .

Table 2. Functionalization Strategies

| Reaction Type | Conditions | Application |

|---|---|---|

| Suzuki Coupling | Pd catalyst, aryl boronic acids | Biaryl indazole derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos ligand | Amino/alkoxy substitutions |

| Direct Arylation | Pd(OAc)₂, XPhos, DMA solvent | C3-aryl derivatives |

Q. What analytical methods resolve contradictory data in catalytic applications?

Discrepancies in reaction yields or selectivity can arise from:

- Ligand effects : Compare XPhos (electron-rich) vs. SPhos (sterically hindered) in Pd-mediated reactions.

- Solvent polarity : High-boiling solvents (e.g., DMA) favor cross-coupling over side reactions. Use LC-MS to track reaction progress and HRMS to confirm intermediate structures. For example, ’s protocol achieved 34% yield in C3-arylation after optimizing ligand and solvent .

Methodological Recommendations

- Synthesis : Prioritize Pd(dppf)Cl₂·DCM for Suzuki couplings due to its stability and efficiency in indazole systems .

- Purification : Use silica gel chromatography with hexane/EtOAc gradients for high-purity isolation.

- Functionalization : Employ computational modeling (e.g., DFT) to predict reactivity before experimental trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.